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molecular formula C13H17NO4S B169982 Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate CAS No. 116119-00-7

Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate

Cat. No. B169982
M. Wt: 283.35 g/mol
InChI Key: RSHJDGWVQSUSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08440830B2

Procedure details

To a solution of ethyl 4-chloro-5-formyl-3,6-dihydropyridine-1(2H)-carboxylate (1 eq) obtained from step II in pyridine was added triethyl amine (1.5 eq.), ethyl thioglycolate (1 eq.) at 0° C. and the reaction mixture was stirred for overnight. A solution of KOH (1.5 eq) in water was added at 0° C. and further stirred at room temperature for 1 h Water was added and the organic layer was separated, dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford crude product, which, on purification by column chromatography afforded the desired diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
solvent
Reaction Step Two
Name
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0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH2:3][CH2:4][N:5]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][C:7]=1[CH:8]=O.C(N(CC)CC)C.[C:22]([O:26][CH2:27][CH3:28])(=[O:25])[CH2:23][SH:24].[OH-].[K+]>N1C=CC=CC=1.O>[S:24]1[C:2]2[CH2:3][CH2:4][N:5]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][C:7]=2[CH:8]=[C:23]1[C:22]([O:26][CH2:27][CH3:28])=[O:25] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1CCN(CC1C=O)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CS)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford crude product, which
CUSTOM
Type
CUSTOM
Details
on purification by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C(=CC=2CN(CCC21)C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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